1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE
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Overview
Description
1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound that features a complex structure incorporating a piperidine ring, a thiazole ring, and a phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with a haloketone under basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the thiazole ring.
Acetylation: The acetyl group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine precursor.
Final Coupling: The final step involves coupling the piperidine ring with the thiazole-acetyl intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the phenoxy or thiazole rings.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the amide bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol for nucleophilic substitution.
Hydrolysis: Hydrochloric acid or sodium hydroxide in water.
Major Products Formed:
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazole or phenoxy derivatives.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool to probe biological pathways and mechanisms.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
1-(2-{2-[(4-METHYLPHENOXY)METHYL]-1,3-THIAZOL-4-YL}ACETYL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other thiazole and piperidine derivatives, such as:
Uniqueness:
- The unique combination of the thiazole, phenoxy, and piperidine moieties in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-[2-[(4-methylphenoxy)methyl]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-13-2-4-16(5-3-13)25-11-17-21-15(12-26-17)10-18(23)22-8-6-14(7-9-22)19(20)24/h2-5,12,14H,6-11H2,1H3,(H2,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNJZZIBTDTFPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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